REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[OH-].[Ca+2].[OH-].C[O:17][CH2:18][CH2:19]OCCOCCOCCOC.ClC(OCCCl)=O>COCCOC>[OH:17][CH2:18][CH2:19][NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
168.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCCOC
|
Name
|
|
Quantity
|
1500 g
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after separation of the phases
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |